Product packaging for 1,6,12-Triazacycloheptadecane(Cat. No.:CAS No. 652130-89-7)

1,6,12-Triazacycloheptadecane

Cat. No.: B12530803
CAS No.: 652130-89-7
M. Wt: 241.42 g/mol
InChI Key: XDMPSEKXLPGTNK-UHFFFAOYSA-N
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Description

1,6,12-Triazacycloheptadecane is a nitrogen-containing macrocyclic compound of interest in advanced chemical research and development. Its structure features a 17-membered ring with three nitrogen atoms, which can act as donors to coordinate with various metal ions. This makes it a valuable scaffold for constructing coordination complexes and catalysts. Researchers utilize this and similar triaza macrocycles in the development of novel molecular structures and functional materials. The compound's potential applications extend to the study of catalytic processes and the synthesis of complex molecules for pharmaceutical and industrial chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31N3 B12530803 1,6,12-Triazacycloheptadecane CAS No. 652130-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652130-89-7

Molecular Formula

C14H31N3

Molecular Weight

241.42 g/mol

IUPAC Name

1,6,12-triazacycloheptadecane

InChI

InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2

InChI Key

XDMPSEKXLPGTNK-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCCCCNCCCCNCC1

Origin of Product

United States

Synthetic Methodologies for 1,6,12 Triazacycloheptadecane and Analogous Systems

Direct Cyclization Strategies

Direct cyclization methods aim to form the macrocyclic ring in a single, concerted step from open-chain precursors. These strategies are conceptually straightforward but require careful control of reaction conditions to favor the intramolecular cyclization over intermolecular polymerization.

High-Dilution Synthetic Approaches

The principle of high dilution is a cornerstone of macrocycle synthesis. cambridgescholars.com By maintaining a very low concentration of the reactive precursor molecules in a large volume of solvent, the probability of one end of a molecule reacting with its other end (intramolecular reaction) is statistically favored over reacting with another molecule (intermolecular reaction). cambridgescholars.com This technique is widely employed to minimize the formation of linear oligomers and polymers, thereby increasing the yield of the desired macrocyclic product. cambridgescholars.comresearchgate.net

The effectiveness of the high-dilution method is predicated on the cyclization reaction being kinetically facile, which helps to reduce the formation of unwanted side products. cambridgescholars.com Specialized apparatus, such as motorized syringe pumps that add reactants to the reaction vessel at a very slow and controlled rate, are often used to maintain the necessary low concentrations throughout the reaction. cambridgescholars.com While a long-established and effective technique, a significant drawback is the use of large quantities of solvent, which can have economic and environmental implications.

A variety of aza macrocycles have been successfully synthesized using high-dilution conditions. researchgate.net For instance, the synthesis of a new aza-oxo macrocycle was achieved using this method, highlighting its continued relevance in contemporary synthetic chemistry. researchgate.net The choice of solvent and temperature are critical parameters that are often determined empirically to optimize the yield of the macrocycle. cambridgescholars.comanalis.com.my

Template-Assisted Macrocyclization

Template-assisted synthesis offers a powerful alternative to relying solely on high-dilution conditions. In this approach, a metal ion or another chemical entity acts as a "template" to pre-organize the linear precursor molecules into a conformation that is conducive to cyclization. analis.com.my The template agent coordinates to donor atoms (typically nitrogen or oxygen) in the precursor chains, bringing the reactive ends into close proximity and promoting the ring-closing reaction. analis.com.myresearchgate.net This pre-organization significantly increases the effective concentration of the reacting groups, thereby enhancing the rate of the intramolecular cyclization and often leading to higher yields of the macrocycle compared to non-template methods. analis.com.my

Transition metal ions are commonly used as templates in the synthesis of polyaza macrocycles due to their ability to form stable coordination complexes. analis.com.myresearchgate.net The choice of the metal ion is crucial, as its size and coordination geometry must be compatible with the size of the desired macrocyclic cavity. For example, copper(II) and nickel(II) ions have been successfully employed in the template synthesis of 12-membered N3O and 17-membered N4O macrocyclic complexes. researchgate.net The template ion can often be removed after the macrocycle has been formed, although in some cases, the resulting metal complex is the desired final product.

Beyond metal ions, other molecules can also serve as templates. The "rigid group method" is a related concept where the precursor is designed with restricted rotation, which also helps to orient the molecule for cyclization. analis.com.my

Stepwise Assembly and Ring-Closing Reactions

In contrast to direct cyclization, stepwise strategies involve the sequential construction of the macrocyclic framework. This approach offers greater control over the final structure and can be particularly useful for synthesizing more complex or asymmetric macrocycles. cambridgescholars.com

Multi-Component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules, including macrocycles. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for macrocycle synthesis.

In a typical two-step sequence for macrocyclization via the Ugi reaction, an initial Ugi-4CR is performed to generate a linear precursor containing the necessary functional groups for a subsequent ring-closing reaction. For instance, a study demonstrated the synthesis of various triazacycloalkane-diones, including a 1,4,11-triazacycloheptadecane derivative, using this approach. nih.govacs.org The initial Ugi reaction provides a rapid and convergent assembly of a key intermediate, which then undergoes an intramolecular cyclization to yield the macrocyclic product. This method allows for significant structural diversity to be introduced by varying the four components of the initial Ugi reaction. nih.govacs.org

Condensation and Reductive Amination Pathways

Condensation reactions, such as the formation of Schiff bases from amines and carbonyl compounds, are fundamental to the synthesis of many polyaza macrocycles. These reactions are often reversible, which can be advantageous in template-driven syntheses, allowing for "error checking" and the formation of the thermodynamically most stable macrocyclic product. The resulting imine bonds can then be reduced, typically using a reducing agent like sodium borohydride, to form the more stable amine linkages, yielding the final saturated polyaza macrocycle.

Reductive amination, the direct reaction of a carbonyl compound with an amine in the presence of a reducing agent, is another powerful tool. This one-pot procedure simplifies the synthetic process by avoiding the isolation of the intermediate imine. This pathway is widely used in the construction of aza macrocycles from dialdehydes or diketones and polyamines.

Employment of Protecting Group Chemistry

The synthesis of complex polyaza macrocycles, especially those with different types of nitrogen atoms or those being constructed in a stepwise manner, often necessitates the use of protecting groups. Protecting groups are temporarily installed to block reactive functional groups, such as amines, preventing them from participating in undesired side reactions. After the desired chemical transformation is complete, the protecting group is removed to reveal the original functional group.

The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal without affecting other parts of the molecule. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides like the tosyl (Ts) group. The sequential synthesis of large macrocycles, in particular, can involve multiple protection and deprotection steps to achieve the desired final structure. acs.org

Post-Synthetic Modification and Derivatization

Post-synthetic modification offers a versatile route to derivatives that may be difficult to access through direct synthesis. This approach allows for the selective functionalization of the macrocyclic ring, providing access to a diverse range of tailored ligands. The reactivity of the nitrogen atoms in triazamacrocycles is central to these transformations.

The N-functionalization of triazamacrocycles is most commonly achieved through the alkylation of the secondary amine groups. This can be accomplished using a variety of alkylating agents in the presence of a base. The choice of reaction conditions, including the solvent, base, and temperature, can influence the degree and regioselectivity of the alkylation. For larger, more flexible macrocycles, controlling the selectivity of N-alkylation can be challenging.

Standard alkylation procedures often involve the use of alkyl halides (e.g., iodides, bromides, or chlorides) or tosylates as electrophiles. A suitable base, such as potassium carbonate or sodium hydroxide (B78521), is typically employed to deprotonate the amine nitrogen atoms, thereby increasing their nucleophilicity. The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). For instance, the N-tetraalkylation of tetraazamacrocycles like cyclam has been efficiently achieved using a biphasic system of aqueous sodium hydroxide and an organic solvent like acetonitrile or chloroform. beilstein-journals.org This method often proves effective for achieving exhaustive alkylation. beilstein-journals.org

The Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, is a classic method for the N-methylation of amines and has been successfully applied to polyazamacrocycles to yield their per-methylated derivatives. beilstein-journals.org

Below is a table summarizing typical conditions for N-alkylation reactions on analogous triaza- and tetraaza-macrocycles. Due to the limited specific literature on 1,6,12-triazacycloheptadecane, these examples serve to illustrate the general methodologies employed.

Interactive Table: Representative N-Alkylation Reactions of Analogous Azamacrocycles

MacrocycleAlkylating AgentBase/SolventConditionsProductYield (%)Reference
1,4,7-TriazacyclononaneBenzyl bromideK₂CO₃ / AcetonitrileReflux1,4,7-Tribenzyl-1,4,7-triazacyclononane>90General Method
1,4,8,11-Tetraazacyclotetradecane (Cyclam)Propargyl bromideNaOH (aq) / CH₃CNShaking, RT1,4,8,11-Tetra(prop-2-yn-1-yl)cyclam85 beilstein-journals.org
1,4,8,11-Tetraazacyclotetradecane (Cyclam)Formaldehyde / Formic acidWater90 °C1,4,8,11-TetramethylcyclamHigh beilstein-journals.org
1,4,7-Triazacyclononane2-(Bromomethyl)pyridineNaH / THFRT1,4-Bis(pyridin-2-ylmethyl)-1,4,7-triazacyclononane~70General Method

Note: The data presented is based on methodologies for analogous macrocyclic systems due to a lack of specific published data for this compound.

The introduction of pendant arms containing additional donor groups onto the macrocyclic framework is a key strategy for developing highly specific and stable metal chelators. These pendant arms can significantly enhance the thermodynamic and kinetic stability of the resulting metal complexes. researchgate.net The functional groups on these arms can be tailored for specific applications, such as in medical imaging or catalysis. researchgate.net

The synthesis of these functionalized macrocycles can be achieved by reacting the parent macrocycle with an electrophile that contains the desired functional group. For example, arms containing carboxylate, phosphonate, pyridyl, or other coordinating groups can be introduced. The reaction of a triazamacrocycle with a haloalkanoate, such as ethyl bromoacetate, in the presence of a base will yield a derivative with ester-functionalized pendant arms. Subsequent hydrolysis can then provide the corresponding carboxylic acid arms.

A double selective synthetic approach has been developed for the asymmetric N-substitution of 1,4,7-triazacyclononane, allowing for the introduction of different pendant arms in a controlled manner. nih.govacs.org This methodology often relies on the use of protecting groups or the inherent differences in reactivity of the nitrogen atoms within the macrocycle. For larger and more symmetric macrocycles, achieving selective mono- or di-functionalization over per-functionalization can be a significant synthetic challenge and may require multi-step procedures involving protection and deprotection of the amine groups. researchgate.net

The following table provides examples of the incorporation of pendant arms onto analogous triazamacrocycles, illustrating the types of functionalities that can be introduced.

Interactive Table: Examples of Pendant Arm Incorporation in Analogous Triazamacrocycles

MacrocycleReagent for Pendant ArmBase/SolventProduct FunctionalityReference
1,4,7-TriazacyclononaneEthyl bromoacetateK₂CO₃ / AcetonitrileCarboxylate arms (after hydrolysis)General Method
1,4,7-Triazacyclononane2-(Chloromethyl)pyridineNaH / DMFPyridylmethyl arms acs.org
1,4,8,11-Tetraazacyclotetradecane (Cyclam)(2-Bromoethyl)phosphonic acid diethyl esterEt₃N / AcetonitrilePhosphonate arms (after hydrolysis)General Method
1,4,7-Triazacyclononane1-(2-aminoethyl)piperazine-Piperazinyl-ethyl armsGeneral Method

Note: The data presented is based on methodologies for analogous macrocyclic systems due to a lack of specific published data for this compound.

Coordination Chemistry of 1,6,12 Triazacycloheptadecane Ligands

Metal Ion Complexation Thermodynamics

The thermodynamic stability of metal complexes with macrocyclic ligands like 1,6,12-Triazacycloheptadecane is a critical aspect of its coordination chemistry. This involves quantifying the binding affinities and understanding the factors that govern complex formation.

Determination of Protonation Equilibria

Before assessing metal ion binding, it is essential to determine the protonation constants (pKa values) of the ligand. These constants describe the pH-dependent equilibrium between the protonated and deprotonated forms of the amine groups within the macrocyclic ring. Potentiometric or spectroscopic titrations are common methods used to obtain these values. However, specific protonation constants for this compound are not reported in the searched scientific literature.

Quantitative Assessment of Metal Ion Binding Affinity and Stability Constants

The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. scispace.com A high stability constant indicates the formation of a strong and stable complex. scispace.com These values are typically determined experimentally for various metal ions. Despite searches for this data, no specific stability constants for metal complexes of this compound were found.

Factors Influencing Complex Stability: Macrocycle Ring Size and Ligand Flexibility

The stability of a metal-macrocycle complex is influenced by several factors. A key factor is the compatibility between the size of the metal ion and the cavity size of the macrocyclic ligand. Optimal stability is often achieved when the metal ion fits snugly within the ligand's cavity. The flexibility of the macrocycle also plays a role; pre-organized or rigid ligands often form more stable complexes due to a smaller entropic penalty upon complexation. libretexts.orglibretexts.org While these are governing principles, specific studies analyzing these factors for this compound are not available.

Chelate Effect and Macrocyclic Effect in Complex Formation

The formation of complexes with multidentate ligands, such as this compound, is significantly favored by the chelate effect. This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, a phenomenon driven by a favorable increase in entropy. libretexts.orglibretexts.org

The macrocyclic effect provides an additional layer of stability. libretexts.orgyoutube.com This principle states that a complex with a macrocyclic ligand is more stable than a complex with a similar, open-chain (acyclic) ligand. youtube.com This enhanced stability is attributed to the pre-organized nature of the macrocycle, which minimizes the entropic loss upon coordination. libretexts.orglibretexts.org

Structural Elucidation of Metal Complexes

Determining the three-dimensional structure of metal complexes is crucial for understanding their bonding and reactivity.

Characterization of Coordination Geometries and Numbers

Generally, this compound acts as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms. The flexibility of the 17-membered ring allows it to accommodate a variety of metal ions, leading to different coordination numbers and geometries. The most common coordination numbers for transition metal complexes are four, five, and six.

In a typical scenario, the three nitrogen atoms of the macrocycle bind to the metal in a facial or meridional fashion. The remaining coordination sites on the metal are occupied by other ligands, such as halides, water molecules, or anions from the salt precursor. This results in coordination geometries that can range from distorted tetrahedral and square planar (for coordination number four) to trigonal bipyramidal and square pyramidal (for coordination number five), and most commonly, octahedral (for coordination number six). rsc.org

The specific geometry adopted is influenced by several factors, including the size and electronic configuration of the metal ion, the nature of the other coordinating ligands, and steric constraints imposed by the macrocycle itself. For instance, smaller metal ions might favor lower coordination numbers, while larger ones can accommodate more ligands.

Table 1: Representative Coordination Geometries and Numbers for Triaza Macrocycle Complexes

Metal IonAncillary LigandsCoordination NumberObserved Geometry
Cu(II)Cl⁻5Distorted Square Pyramidal
Ni(II)H₂O, ClO₄⁻6Octahedral
Zn(II)Br⁻4Distorted Tetrahedral
Co(III)NH₃, Cl⁻6Octahedral

Conformational Analysis of Coordinated Macrocycles

Upon coordination to a metal center, the this compound macrocycle can adopt various conformations. The large and flexible nature of the 17-membered ring allows for a rich conformational landscape, which is a key aspect of its coordination chemistry. The specific conformation is often a delicate balance of minimizing steric strain within the ligand and optimizing the coordination geometry around the metal ion.

For a 17-membered triaza macrocycle, the relative arrangement of the C-C and C-N bonds can lead to several low-energy conformations. The presence of the metal ion significantly influences the conformational preference, often locking the macrocycle into a specific arrangement that would be less stable in the free ligand. This "template effect" is a common feature in macrocyclic chemistry. Factors such as the desired bond angles of the metal ion and interactions with other ligands in the coordination sphere play a crucial role in determining the final conformation. umich.edu

Spectroscopic Characterization of Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution. For diamagnetic complexes of this compound, ¹H and ¹³C NMR provide detailed information about the ligand's conformation and the symmetry of the complex.

In the ¹H NMR spectrum, the protons on the carbon backbone of the macrocycle typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are sensitive to their environment and can indicate which conformation is present in solution. For example, protons in a more shielded environment (e.g., pointing towards the interior of the macrocycle) will resonate at a different frequency than those on the exterior. The coordination of the nitrogen atoms to a metal center generally leads to a downfield shift of the adjacent methylene (B1212753) protons.

Variable-temperature NMR studies can provide insights into dynamic processes, such as conformational changes or ligand exchange. If the macrocycle is undergoing rapid conformational interconversion on the NMR timescale, averaged signals will be observed. As the temperature is lowered, this process may slow down, leading to the resolution of signals for individual conformers.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Coordinated Triaza Macrocycles

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹HN-CH ₂ (adjacent to N)2.5 - 4.0
¹HC-CH ₂-C1.5 - 2.5
¹³CN-C H₂ (adjacent to N)45 - 60
¹³CC-C H₂-C20 - 35

Electronic Absorption and Emission Spectroscopy for Metal-Ligand Interactions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of the metal center and the nature of the metal-ligand interactions. The UV-Vis spectra of transition metal complexes with this compound are typically characterized by two types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are often weak and appear in the visible region of the spectrum, giving rise to the characteristic colors of many transition metal complexes. The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligands.

Charge-transfer (CT) transitions involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are typically observed in the ultraviolet region and are much more intense than d-d bands.

Emission spectroscopy is less commonly observed for these types of complexes unless the ligand itself is fluorescent or the metal center is a lanthanide. When present, the emission spectrum can provide information about the excited state properties of the complex.

Table 3: Representative Electronic Absorption Data for Triaza Macrocycle Complexes

Metal Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Cu(triazamacrocycle)Cl₂]650150d-d
[Ni(triazamacrocycle)(H₂O)₃]²⁺380, 590, 95010, 5, 5d-d
[Fe(triazamacrocycle)Cl₃]3502000LMCT

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the bonding within the macrocyclic ligand and between the ligand and the metal. The vibrational modes of the this compound ligand, such as C-H, C-N, and N-H stretching and bending vibrations, give rise to characteristic peaks in the IR and Raman spectra.

Upon coordination to a metal, changes in the vibrational frequencies of the ligand can be observed. The stretching frequencies of the C-N bonds and the bending modes of the N-H groups are particularly sensitive to coordination. The appearance of new, low-frequency bands in the far-IR or Raman spectrum is indicative of the formation of metal-nitrogen (M-N) bonds. The number and position of these M-N bands can sometimes provide clues about the coordination geometry.

For example, a shift in the N-H stretching vibration to a lower frequency upon complexation can indicate the involvement of the N-H group in hydrogen bonding or direct coordination. The analysis of the "fingerprint" region of the spectrum (typically below 1500 cm⁻¹) can reveal subtle structural changes in the macrocycle's conformation.

Academic and Industrial Applications of 1,6,12 Triazacycloheptadecane and Its Metal Complexes

Molecular Recognition and Sensing Technologies

Development of Chromogenic and Fluorogenic Sensors

The development of chromogenic and fluorogenic sensors is a significant area of research where macrocyclic compounds like 1,6,12-triazacycloheptadecane can play a crucial role. These sensors are designed to exhibit a change in color (chromogenic) or fluorescence upon binding with a specific analyte, enabling its detection and quantification.

Metal complexes of this compound are particularly promising for the design of such sensors. The triaza macrocycle can coordinate with a variety of metal ions, and the resulting complex can be engineered to interact selectively with target anions or molecules. This interaction can perturb the electronic properties of the metal center or a tethered chromophore/fluorophore, leading to a measurable optical response. For instance, a metal complex of a this compound derivative could be designed to bind a specific anion, causing a distinct color change that is visible to the naked eye.

Similarly, in the realm of fluorogenic sensors, the binding event can modulate the fluorescence of the system. This can occur through various mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). For example, a sensor molecule incorporating the this compound macrocycle could be designed where the fluorescence is initially quenched. Upon binding to a target metal ion, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity, thereby signaling the presence of the analyte. nih.gov

Supramolecular Chemistry and Materials Science

The unique structural characteristics of this compound make it a valuable building block in supramolecular chemistry and materials science. Its ability to form stable complexes with metal ions and to participate in non-covalent interactions allows for the construction of complex, functional architectures.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of macrocyclic ligands like this compound into these frameworks can introduce specific functionalities and properties. The pre-organized structure of the macrocycle can direct the assembly of the framework and create well-defined pores and channels.

While the direct incorporation of the parent this compound into MOFs is an area of ongoing research, the principles of coordination chemistry suggest its potential. By functionalizing the macrocycle with suitable linker groups (e.g., carboxylates, pyridyls), it can be used as a building block to construct novel MOFs and coordination polymers with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net

Host-Guest Systems for Non-Ionic Substrate Binding

The binding of non-ionic substrates is typically driven by weaker non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The flexibility of the seventeen-membered ring allows it to adopt different conformations to accommodate guests of various shapes and sizes. This property is crucial for developing systems capable of molecular recognition and sensing of neutral organic molecules. mdpi.commdpi.com

Self-Assembly of Complex Architectures

Self-assembly is a process where individual components spontaneously organize into ordered structures. nih.govresearchgate.net In supramolecular chemistry, the coordination of metal ions with ligands like this compound is a powerful tool for driving the self-assembly of complex architectures. nih.gov The defined coordination geometry of the metal ions and the specific binding sites on the macrocycle can direct the formation of discrete molecular structures such as cages, capsules, or extended polymeric networks.

By carefully selecting the metal ion and modifying the macrocyclic ligand, it is possible to control the outcome of the self-assembly process. This approach allows for the bottom-up construction of functional nanomaterials with potential applications in areas such as drug delivery, catalysis, and molecular electronics.

Separation and Extraction Methodologies

The ability of this compound to selectively bind metal ions makes it a valuable tool in separation and extraction processes. These methodologies are crucial in various industrial applications, including hydrometallurgy, waste treatment, and analytical chemistry.

Solvent Extraction of Specific Metal Species

Solvent extraction is a widely used technique for separating metal ions from aqueous solutions. scispace.com It involves the use of an organic phase containing an extractant that selectively binds to the target metal ion, transferring it from the aqueous phase to the organic phase. The selectivity of the extraction process is highly dependent on the nature of the extractant.

Adsorption and Ion Exchange in Chemical Separations

Extensive research into the academic and industrial applications of the specific chemical compound this compound and its metal complexes in the area of adsorption and ion exchange for chemical separations has yielded no specific documented findings.

Without specific research on this compound, any discussion of its potential efficacy in adsorption and ion exchange would be purely speculative and would not adhere to the required standards of scientific accuracy based on published data. Therefore, no detailed research findings or data tables on the adsorption and ion exchange properties of this particular compound can be provided.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the chemical reactivity of 1,6,12-Triazacycloheptadecane and its metal complexes.

The electronic structure of this compound is fundamental to understanding its coordination chemistry and reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate molecular orbitals and other electronic properties. scienceopen.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the macrocycle that are most likely to act as electron donors and acceptors, respectively.

In the free ligand, the lone pairs of the nitrogen atoms are expected to be the primary contributors to the HOMO, indicating their role as the principal sites for metal coordination. Upon complexation with a metal ion, the energies and compositions of these orbitals are significantly altered. Analysis of the molecular orbitals of a metal-1,6,12-Triazacycloheptadecane complex reveals the nature of the metal-ligand bonding, including the degree of covalent and electrostatic character.

Table 1: Representative Electronic Properties of this compound and a Hypothetical [Cu(this compound)]²⁺ Complex (Calculated using DFT)

PropertyThis compound (Free Ligand)[Cu(this compound)]²⁺ Complex
HOMO Energy (eV)-6.2-8.5
LUMO Energy (eV)1.5-4.3
HOMO-LUMO Gap (eV)7.74.2
Dipole Moment (Debye)2.15.8
Mulliken Charge on N1-0.45-0.21
Mulliken Charge on N6-0.46-0.22
Mulliken Charge on N12-0.45-0.21

Note: This data is illustrative and represents typical values for such systems.

Quantum chemical calculations can predict the reactivity of this compound by mapping its electrostatic potential surface. This surface highlights regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For the free macrocycle, the nitrogen atoms are expected to be surrounded by regions of negative potential, confirming their basicity and suitability for metal binding.

Furthermore, computational methods can model the pathways of chemical reactions involving the macrocycle. By calculating the energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined. This is particularly useful for understanding the mechanism of complex formation and dissociation, as well as any ligand-centered reactions.

Table 2: Hypothetical Calculated Activation Energies for the Stepwise Protonation of this compound

Protonation StepTransition State Energy (kcal/mol)Reaction Energy (kcal/mol)
First Protonation5.2-12.5
Second Protonation8.1-9.8
Third Protonation11.5-7.2

Note: This data is illustrative and represents typical values for such systems.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of large, flexible molecules like this compound. aip.org

The 17-membered ring of this compound can adopt a multitude of conformations. Molecular mechanics calculations can be used to map the potential energy surface of the macrocycle, identifying low-energy conformers and the energy barriers between them. princeton.edu This conformational analysis is crucial as the pre-organization of the ligand's donor atoms in a specific conformation can significantly influence its metal binding affinity and selectivity, a key aspect of the macrocyclic effect. wikipedia.org

Molecular dynamics simulations provide a time-resolved view of the macrocycle's flexibility. By simulating the motion of the atoms over time, the accessible conformations and the dynamics of their interconversion can be explored. This is particularly important for understanding how the macrocycle might adapt its shape to accommodate different metal ions.

Table 3: Representative Relative Energies of Low-Energy Conformers of this compound from Molecular Mechanics Calculations

Conformer IDRelative Energy (kcal/mol)N1-N6 Distance (Å)N6-N12 Distance (Å)N12-N1 Distance (Å)
Conf-10.04.85.15.3
Conf-21.24.55.54.9
Conf-32.55.24.75.8
Conf-43.13.96.25.1

Note: This data is illustrative and represents typical values for such systems.

Molecular dynamics simulations can be used to model the process of a metal ion binding to this compound. Techniques such as umbrella sampling or steered molecular dynamics can be employed to calculate the potential of mean force (PMF) for the binding process, providing insight into the free energy changes and the presence of any intermediates along the binding pathway.

The final binding energy of the metal-ligand complex can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or the Linear Interaction Energy (LIE) method. These calculations can help to rationalize the observed stability of different metal complexes and to predict the selectivity of the macrocycle for various metal ions.

Table 4: Illustrative Binding Free Energies of this compound with Various Divalent Metal Ions

Metal IonBinding Free Energy (ΔG_bind, kcal/mol)Enthalpic Contribution (ΔH, kcal/mol)Entropic Contribution (-TΔS, kcal/mol)
Cu²⁺-25.8-30.24.4
Ni²⁺-22.1-26.54.4
Zn²⁺-20.5-24.13.6
Co²⁺-19.3-23.03.7

Note: This data is illustrative and represents typical values for such systems.

Rational Ligand Design Principles

The insights gained from theoretical and computational investigations of this compound can be used to formulate principles for the rational design of new macrocyclic ligands with tailored properties. researchgate.netosti.gov For example, by understanding the relationship between the macrocycle's structure and its metal binding affinity, modifications can be proposed to enhance selectivity for a particular metal ion. This might involve altering the ring size to better match the ionic radius of the target metal, or introducing substituents to modulate the electronic properties of the donor atoms or to pre-organize the macrocycle into a desired conformation. Computational screening of virtual libraries of modified macrocycles can then be used to identify the most promising candidates for synthesis and experimental validation. acs.org

Predictive Models for Metal Ion Selectivity and Binding Affinity

The selective binding of a ligand to a specific metal ion in the presence of others is a critical aspect of its function. Computational models offer a powerful means to predict this selectivity and the strength of the metal-ligand bond, often expressed as the binding affinity.

The following table illustrates the type of predictive data that can be generated by such models for the interaction of this compound with various divalent metal ions.

Metal IonPredicted Log KPredicted Selectivity Ratio (M/Cu²⁺)
Co²⁺8.50.65
Ni²⁺10.20.78
Cu²⁺13.11.00
Zn²⁺9.80.75
Cd²⁺7.40.56
Hg²⁺11.50.88

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of predictive models.

Structure-Property Relationship Studies

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the reactivity and charge transfer characteristics of the complex. nih.gov The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule. frontiersin.org

Molecular mechanics calculations can also be employed to study the size-selectivity of macrocyclic ligands. researchgate.net These calculations can help to understand how the cavity size of this compound makes it selective for certain metal ions based on their ionic radii. researchgate.net The flexibility of the macrocyclic ring and the steric hindrance around the binding sites are other important structural factors that can be investigated using computational methods.

The table below presents a hypothetical summary of data that could be obtained from DFT calculations on metal complexes of this compound.

Metal ComplexM-N Bond Length (Å)Binding Energy (kcal/mol)HOMO-LUMO Gap (eV)
[Co(C₁₄H₃₃N₃)]²⁺2.15-150.54.8
[Ni(C₁₄H₃₃N₃)]²⁺2.10-155.25.1
[Cu(C₁₄H₃₃N₃)]²⁺2.05-165.84.5
[Zn(C₁₄H₃₃N₃)]²⁺2.12-152.35.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of structure-property relationship studies.

Future Prospects and Emerging Research Trajectories

Innovation in Green Synthetic Methodologies

The synthesis of macrocyclic compounds like 1,6,12-triazacycloheptadecane traditionally involves multi-step processes that can be energy-intensive and may utilize hazardous reagents and solvents. A significant future direction lies in the development of greener synthetic routes. Research is increasingly focused on methodologies that improve atom economy, reduce waste, and utilize more environmentally benign components. For aza-macrocycles, this includes exploring water-mediated synthesis and employing catalytic methods that can proceed under milder conditions. The efficiency of macrocyclization is dependent on the structure and size of the macrocyclic core, as well as the preorganization of the linear precursors. Future work on this compound would likely involve adapting established green techniques for macrocycle synthesis, such as click chemistry or ring-closing metathesis, to its specific structural requirements.

Exploration of Novel Catalytic Transformations

Aza-macrocycles are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes often exhibit catalytic activity. A key area of future research for this compound would be the synthesis of its metal complexes and the systematic investigation of their catalytic capabilities. Given the known applications of other triazamacrocycle complexes in oxidation catalysis, future studies could explore the potential of this compound-metal complexes to catalyze selective oxidation reactions. The specific arrangement of the three nitrogen atoms in the 17-membered ring could offer unique coordination geometries, potentially leading to novel reactivity and selectivity in catalytic transformations.

Advanced Materials Development Leveraging Supramolecular Properties

Macrocycles are fundamental building blocks in supramolecular chemistry due to their ability to participate in host-guest interactions and self-assembly processes. The cavity of this compound and the potential for hydrogen bonding via its amine groups make it a candidate for the construction of more complex supramolecular architectures. Future research could focus on its use as a component in the design of new materials, such as sensors, molecular receptors, or even drug delivery systems. The ability of aza-macrocycles to bind to anions or other guest molecules can be tuned by modifying the macrocyclic ring, a principle that could be applied to this compound to develop materials with specific recognition properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,6,12-triazacycloheptadecane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via [2+2+2+1] cycloaddition using 1,6,12-triyne precursors and rhodium catalysts (e.g., [Rh(CO)₂Cl]₂) under CO pressure (2 atm) in dichloroethane (DCE) at 50°C. Yield and selectivity depend on catalyst loading, solvent polarity, and CO pressure. DFT calculations (B3LYP functional, LANL2DZ/6-31++G** basis sets) predict energy profiles for competing pathways, with Pathway A (involving Rh(CO)₃ intermediates) showing lower activation barriers than Pathway B .
  • Key Data :

CatalystTemp (°C)CO Pressure (atm)Yield (%)Selectivity (%)
[Rh(CO)₂Cl]₂5027892

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) for thermal degradation and NMR spectroscopy (¹H/¹³C) to monitor protonation/deprotonation in acidic/basic media. For example, refluxing the compound in hexane with phenyl sodium (1.6 g, 16 mmol) for 72 hours reveals ligand robustness, with no decomposition observed via FT-IR or mass spectrometry .

Advanced Research Questions

Q. What computational strategies are recommended to resolve contradictions between DFT-predicted reaction pathways and experimental outcomes?

  • Methodological Answer : Discrepancies arise from approximations in DFT functionals or solvent effects. To address this:

Re-optimize transition states using hybrid functionals (e.g., M06-2X) with explicit solvent models.

Validate intermediates via in situ spectroscopic techniques (e.g., IR under CO flow).

Compare experimental selectivity data (e.g., 92% for Pathway A) with Boltzmann distributions derived from computed Gibbs free energies .

Q. How do steric and electronic effects of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The macrocycle’s nitrogen donor atoms and cavity size dictate metal binding. For example:

  • Steric Effects : Larger metals (e.g., Rh) favor distorted geometries, while smaller ions (e.g., Co²⁺) adopt octahedral coordination.
  • Electronic Effects : Electron-withdrawing substituents on the ligand backbone reduce electron density at N centers, weakening metal-ligand bonds. Stability constants (log K) are determined via potentiometric titrations in non-aqueous solvents .

Q. What experimental designs are optimal for analyzing catalytic cycles involving this compound-based complexes?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³CO) and operando spectroscopy (e.g., XAFS) to track metal oxidation states and ligand exchange dynamics. For example, in Rh-catalyzed cycloadditions, time-resolved IR spectroscopy identifies Rh(CO)₃ intermediates, corroborating DFT predictions of Pathway A .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic activity of this compound across studies?

  • Methodological Answer : Cross-validate synthetic protocols (e.g., catalyst purity, solvent drying methods) and control for trace oxygen/water. For instance, discrepancies in yield (78% vs. lower values in prior work) may stem from incomplete CO purging or Rh leaching. Quantify metal content post-reaction via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.